molecular formula C12H13BrN2O5S B1392467 N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine CAS No. 1243063-44-6

N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine

Cat. No.: B1392467
CAS No.: 1243063-44-6
M. Wt: 377.21 g/mol
InChI Key: FQZAQUKLXZUMJQ-UHFFFAOYSA-N
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Description

N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions often require the use of strong brominating agents like N-bromosuccinimide (NBS) and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: The compound's biological activity has been explored for its potential therapeutic applications. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties, making it a candidate for developing new drugs.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals. Its versatility and reactivity make it a valuable component in many industrial processes.

Comparison with Similar Compounds

  • Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar structural features.

  • 5-Bromoindole-2-carboxylic acid: Another brominated indole derivative with potential biological activity.

  • N-Acetyl-5-bromoindole-3-carboxylic acid: A closely related compound with similar applications in research and industry.

Uniqueness: N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and biological activities. Its ability to undergo various transformations and interact with multiple targets makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[(1-acetyl-5-bromo-2,3-dihydroindol-6-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O5S/c1-7(16)15-3-2-8-4-9(13)11(5-10(8)15)21(19,20)14-6-12(17)18/h4-5,14H,2-3,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZAQUKLXZUMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 2
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 3
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 4
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 5
Reactant of Route 5
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 6
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine

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